molecular formula C24H17F2N3O B2891798 3-benzyl-8-fluoro-5-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1190015-05-4

3-benzyl-8-fluoro-5-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2891798
CAS No.: 1190015-05-4
M. Wt: 401.417
InChI Key: YNEFFKWIYRUWER-UHFFFAOYSA-N
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Description

Its structure was confirmed via X-ray crystallography, revealing a monoclinic crystal system (space group P21/n) with unit cell parameters a = 16.366(3) Å, b = 6.0295(14) Å, c = 21.358(4) Å, and β = 105.21(2)° . Hirshfeld surface analysis highlighted intermolecular interactions dominated by H-bonding and van der Waals forces, critical for its crystalline stability .

Compound 3 exhibits nanomolar inhibitory activity against Hepatitis B virus (HBV) in vitro, attributed to its ability to bind HBV polymerase in molecular docking simulations . The synthesis involves alkylation of intermediate 2 (8-fluoro-5-(4-fluorobenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one) with 2-methoxybenzyl chloride in DMF/NaH, yielding Compound 3 in a multi-step process .

Properties

IUPAC Name

3-benzyl-8-fluoro-5-[(4-fluorophenyl)methyl]pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F2N3O/c25-18-8-6-17(7-9-18)14-29-21-11-10-19(26)12-20(21)22-23(29)24(30)28(15-27-22)13-16-4-2-1-3-5-16/h1-12,15H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEFFKWIYRUWER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-benzyl-8-fluoro-5-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound belonging to the pyrimidoindole class. Its unique structure, characterized by multiple functional groups including benzyl and fluorobenzyl moieties, makes it a subject of interest in medicinal chemistry and biological research. This article explores its biological activity, highlighting relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H19F2N3O. The presence of fluorine atoms enhances its chemical reactivity and potential biological activity.

Research indicates that compounds within the pyrimido[5,4-b]indole class can act as selective Toll-like receptor (TLR) modulators. Specifically, this compound has been shown to stimulate TLR4 in human and mouse cells, leading to the activation of NFκB and the production of cytokines such as IL-6 and interferon γ-induced protein 10 (IP-10) . This suggests potential applications as an immune modulator or adjuvant in therapeutic settings.

Biological Activity

The biological activity of this compound has been evaluated in various studies:

  • Immune Modulation : Studies have demonstrated that modifications in the structure can lead to differential activation of immune pathways. For instance, certain substitutions at the N-3 and N-5 positions can skew cytokine production towards type I interferon pathways while minimizing cytotoxic effects .
  • Antitumor Effects : Preliminary investigations suggest that derivatives of pyrimido[5,4-b]indoles may exhibit antitumor properties by inhibiting specific kinases involved in cancer progression. The exact mechanisms remain under investigation but indicate a promising avenue for cancer therapeutics .

Case Studies

Recent studies have focused on the synthesis and evaluation of various derivatives of pyrimido[5,4-b]indoles:

  • Synthesis Methodologies : Multi-step organic synthesis routes have been employed to create derivatives with enhanced biological properties. The introduction of fluorinated groups has been particularly noted for increasing reactivity and selectivity towards biological targets .
  • In Vitro Studies : In vitro assays have shown that certain derivatives can inhibit cell proliferation and induce apoptosis in cancer cell lines, suggesting their potential as anticancer agents .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity Findings
Study AImmune modulationTLR4 activation leading to cytokine production
Study BAntitumor effectsInhibition of cancer cell proliferation
Study CCytokine profilingDifferential IL-6 and IP-10 production based on structural modifications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity and Physicochemical Properties

Table 1: Key Structural Differences and Bioactivity
Compound Name Substituents Core Structure Bioactivity
Compound 3 8-fluoro, 5-(4-fluorobenzyl), 3-benzyl Pyrimido[5,4-b]indole Anti-HBV (nanomolar IC₅₀)
3-[(4-Fluorophenyl)methyl]-8-methoxy-5-methylpyrimido[5,4-b]indol-4-one () 8-methoxy, 5-methyl Pyrimido[5,4-b]indole Not reported
8-Bromo-3-(3-isopropoxypropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one () 8-bromo, 3-isopropoxypropyl Pyrimido[5,4-b]indole Not reported
Dihydroisoxazolo[5,4-b]pyridines () Varied (e.g., furane-2,4-dione) Isoxazolo[5,4-b]pyridine Not reported
  • Substituent Impact: Fluorine vs. Methoxy: The 8-fluoro group in Compound 3 enhances electronegativity and metabolic stability compared to the 8-methoxy group in the analog from . Methoxy groups increase steric bulk and may reduce membrane permeability . Benzyl vs. Alkyl: The 3-benzyl and 5-(4-fluorobenzyl) groups in Compound 3 contribute to π-π stacking interactions in molecular docking, whereas alkyl chains (e.g., isopropoxypropyl in ) may alter solubility and binding kinetics .

Crystallographic and Molecular Interaction Comparisons

  • Compound 3 ’s crystal structure is characterized by strong H-bonding (N–H···O) and C–H···F interactions, stabilizing the lattice . Similar data for analogs are absent in the evidence.
  • The pyrimidoindole core in Compound 3 allows planar stacking, while isoxazolopyridines () may exhibit different packing due to heteroatom positioning .

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